molecular formula C114H132Cl5NP4Ru2-7 B12348447 (R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]

(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]

Cat. No.: B12348447
M. Wt: 2019.6 g/mol
InChI Key: VLTXKMTZBITIFQ-UHFFFAOYSA-K
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Description

The compound ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] is a chiral catalyst and ligand used in various asymmetric reactions. It is known for its high efficiency and selectivity in catalyzing reactions, making it a valuable tool in synthetic chemistry. The compound consists of a ruthenium complex with DM-binap ligands and is often used in research and industrial applications for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] involves the reaction of ruthenium chloride with DM-binap ligands in the presence of a base. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal performance of the catalyst .

Major Products

The major products formed from reactions involving ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] depend on the type of reaction. For example, in reduction reactions, the major products are often chiral alcohols or amines, while in oxidation reactions, the products are typically ketones or aldehydes .

Scientific Research Applications

®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] involves the coordination of the DM-binap ligands to the ruthenium center, creating a chiral environment that facilitates enantioselective reactions. The compound acts as a catalyst by lowering the activation energy of the reaction, allowing it to proceed more efficiently. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with substrates to form intermediate complexes that undergo transformation to the final products .

Comparison with Similar Compounds

Similar Compounds

  • ®-[(Rucl(BINAP))2(MU-CL)3][NH2ME2]
  • ®-[(Rucl(T-BINAP))2(MU-CL)3][NH2ME2]
  • ®-[(Rucl(SEGPHOS))2(MU-CL)3][NH2ME2]

Uniqueness

®-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2] is unique due to its high selectivity and efficiency in catalyzing asymmetric reactions. The DM-binap ligands provide a chiral environment that enhances the enantioselectivity of the reactions, making it a valuable tool in the synthesis of chiral molecules. Compared to similar compounds, it offers better performance in certain reactions, making it a preferred choice in both research and industrial applications .

Properties

Molecular Formula

C114H132Cl5NP4Ru2-7

Molecular Weight

2019.6 g/mol

InChI

InChI=1S/4C26H25P.C2H7N.8CH3.4ClH.Cl.2Ru/c4*1-18-11-19(2)14-25(13-18)27(26-15-20(3)12-21(4)16-26)24-10-9-22-7-5-6-8-23(22)17-24;1-3-2;;;;;;;;;;;;;;;/h4*5-17H,1-4H3;3H,1-2H3;8*1H3;4*1H;;;/q;;;;;8*-1;;;;;;2*+2/p-3

InChI Key

VLTXKMTZBITIFQ-UHFFFAOYSA-K

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.C[NH2+]C.[Cl].Cl[Ru]Cl.Cl[Ru]Cl

Origin of Product

United States

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